Dichlorotetrafluoroethane

描述

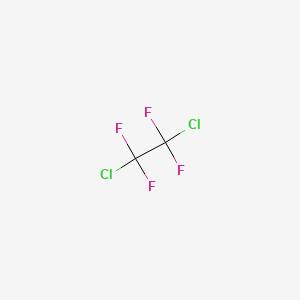

Structure

3D Structure

属性

IUPAC Name |

1,2-dichloro-1,1,2,2-tetrafluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl2F4/c3-1(5,6)2(4,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMOUSALMHHKOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Cl)(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl2F4, Array | |

| Record name | 1,2-DICHLORO-1,1,2,2-TETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROTETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0649 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026434 | |

| Record name | 1,2-Dichloro-1,1,2,2-tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-Dichloro-1,1,2,2-tetrafluoroethane is a colorless, nearly odorless nonflammable gas. It may be mildly toxic and irritating by inhalation. It can asphyxiate by the displacement of air. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket. It is used as a solvent and as a fire extinguishing agent., Liquid, Colorless gas with a faint, ether-like odor at high concentrations; Note: A liquid below 38 degrees F. Shipped as a liquefied compressed gas; [NIOSH], COLOURLESS COMPRESSED LIQUEFIED GAS. | |

| Record name | 1,2-DICHLORO-1,1,2,2-TETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1,2-dichloro-1,1,2,2-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichlorotetrafluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/450 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICHLOROTETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0649 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

38.8 °F at 760 mmHg (USCG, 1999), 3.5 °C, 4.1 °C | |

| Record name | 1,2-DICHLORO-1,1,2,2-TETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLORO-1,1,2,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROTETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0649 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

0.01 % (NIOSH, 2023), Souble in alcohol, ether, 0.013% in water, In water, 130 mg/L at 25 °C, Solubility in water at 25 °C: none | |

| Record name | 1,2-DICHLORO-1,1,2,2-TETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLORO-1,1,2,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROTETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0649 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.455 g/cu cm at 25 °C, Relative density (water = 1): 1.5 | |

| Record name | 1,2-DICHLORO-1,1,2,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROTETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0649 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

1.455 at 77 °F (USCG, 1999) - Heavier than air; will sink (Relative to Air), 5.9 (Air = 1), Relative vapor density (air = 1): 5.89 | |

| Record name | 1,2-DICHLORO-1,1,2,2-TETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLORO-1,1,2,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROTETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0649 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2616.02 mmHg (USCG, 1999), Vapor pressure: 10 mm Hg at -72.3 °C; 1 mm Hg at -95.4 °C; 40 mm Hg at -53.7 °C, 100 mm Hg at -39.1 °C; 400 mm Hg at -12.0 °C, 2014 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 268 | |

| Record name | 1,2-DICHLORO-1,1,2,2-TETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLORO-1,1,2,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROTETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0649 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/ | |

| Record name | 1,2-DICHLORO-1,1,2,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas ... [Note: A liquid below 38 degrees F. Shipped as a liquefied compressed gas] | |

CAS No. |

76-14-2; 1320-37-2(mixedisomers), 76-14-2 | |

| Record name | 1,2-DICHLORO-1,1,2,2-TETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CFC 114 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cryofluorane [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorotetrafluoroethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1,2-dichloro-1,1,2,2-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dichloro-1,1,2,2-tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cryofluorane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROTETRAFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B5VVT93AR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DICHLORO-1,1,2,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROTETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0649 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethane, 1,2-dichloro-1,1,2,2-tetrafluoro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KI10CCC8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-137 °F (USCG, 1999), -92.53 °C, -94 °C | |

| Record name | 1,2-DICHLORO-1,1,2,2-TETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLORO-1,1,2,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOROTETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0649 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Dichlorotetrafluoroethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorotetrafluoroethane, a chlorofluorocarbon (CFC) with the chemical formula C₂Cl₂F₄, exists as two primary isomers: 1,2-dichloro-1,1,2,2-tetrafluoroethane (CFC-114) and 1,1-dichloro-1,2,2,2-tetrafluoroethane (B72178) (CFC-114a). Historically, it has been widely utilized as a refrigerant (R-114), a blowing agent for foams, a fire extinguishing agent, and a propellant in aerosols.[1][2] Under standard conditions, it is a colorless, non-flammable gas with a faint, ethereal odor at high concentrations.[1][3][4] Due to its significant ozone-depleting potential, its production and use have been heavily restricted under the Montreal Protocol.[5] This guide provides an in-depth overview of its chemical properties, experimental protocols for their determination, and visualizations of relevant chemical processes.

Chemical Structure and Isomerism

This compound's two primary isomers, CFC-114 and CFC-114a, exhibit distinct structural arrangements of their constituent atoms, which in turn influences their physical and chemical properties.

-

1,2-Dichlorotetrafluoroethane (CFC-114): In this symmetric isomer, the chlorine atoms are bonded to different carbon atoms. Its IUPAC name is 1,2-dichloro-1,1,2,2-tetrafluoroethane.[1]

-

1,1-Dichlorotetrafluoroethane (CFC-114a): This asymmetric isomer has both chlorine atoms attached to the same carbon atom. Its IUPAC name is 1,1-dichloro-1,2,2,2-tetrafluoroethane.[3]

The close boiling points of these isomers make their separation by distillation challenging.[6]

Physical Properties

The physical properties of this compound are crucial for understanding its behavior in various applications. The following tables summarize key quantitative data for both isomers.

Table 1: General and Physical Properties of this compound Isomers

| Property | 1,2-Dichlorotetrafluoroethane (CFC-114) | 1,1-Dichlorotetrafluoroethane (CFC-114a) |

| Molecular Formula | C₂Cl₂F₄[1] | C₂Cl₂F₄[3] |

| Molecular Weight | 170.92 g/mol [1] | 170.92 g/mol [3] |

| Appearance | Colorless gas[1] | Colorless liquid under pressure[3] |

| Odor | Faint, ethereal at high concentrations[3] | Odorless |

| Boiling Point | 3.8 °C (38.8 °F)[7][8] | 3.4 °C (38.1 °F)[3] |

| Melting Point | -94 °C (-137 °F)[7][8][9][10][11] | -56.6 °C (-69.9 °F)[3] |

| Density (liquid) | 1.455 g/cm³ at 25°C[7] | 1.455 g/cm³[3] |

| Vapor Density (air=1) | 5.89[7][12] | - |

| Vapor Pressure | 1.9 atm at 21°C (70°F)[3][9][13][14] | 1640 mm Hg[3] |

| Water Solubility | 0.013% at 25°C[7][9][14] | 137 mg/L[3] |

| Solubility in Organics | Soluble in ethanol (B145695) and ether[10] | Soluble in benzene, diethyl ether, ethanol[3] |

| Critical Temperature | 145.7 °C (294.3 °F)[7] | 145.7 °C[6] |

| Critical Pressure | 32.2 atm (473.2 psia)[7] | 4.92 MPa[6] |

| Refractive Index | 1.3092[8][10][15] | 1.3092 at 0 °C[3] |

| Ionization Potential | 12.20 eV[3][13] | - |

Chemical Reactivity and Stability

This compound is generally a stable and chemically inert compound under normal conditions.[8][12] It is non-flammable and does not react with water or common materials.[7] However, under specific conditions, it can undergo reactions:

-

Reaction with Metals: It can react with alkali metals, alkaline earth metals, and aluminum.[6] The reaction with aluminum can be self-sustaining and generate enough heat to melt the metal.[4]

-

Hydrodechlorination: When heated with hydrogen over a palladium catalyst at 300-600°C, 1,1-dichlorotetrafluoroethane undergoes hydrodechlorination to primarily form 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a), a common refrigerant replacement.[3]

-

Thermal Decomposition: At high temperatures (above 250°C), this compound can decompose to form toxic and corrosive products, including hydrogen chloride (HCl), hydrogen fluoride (B91410) (HF), and phosgene.[16][17] The presence of moisture can lead to the formation of hydrofluoric acid and carbon dioxide from the hydrolysis of carbonyl fluoride, a decomposition product.[18]

Experimental Protocols

Determination of Purity and Isomer Ratio by Gas Chromatography (GC)

This protocol is adapted from NIOSH Method 1018 for the analysis of chlorofluorocarbons.[1][7]

Objective: To determine the purity of a this compound sample and the relative concentrations of its isomers using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

Apparatus:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

-

Capillary column suitable for separating volatile halogenated hydrocarbons (e.g., DB-624 or equivalent)

-

Gas-tight syringe for gas sampling

-

Sampling bags (e.g., Tedlar®) or sorbent tubes (e.g., charcoal)

-

Personal sampling pump (if using sorbent tubes)

-

Desorption solvent (methylene chloride)

Procedure:

-

Sample Collection (Air Samples):

-

Sample Preparation (Sorbent Tubes):

-

Break the ends of the sorbent tube and transfer the charcoal to a vial.

-

Add a precise volume of methylene (B1212753) chloride (e.g., 1.0 mL) to desorb the analyte.

-

Agitate the vial for 30 minutes.

-

-

GC-FID Analysis:

-

Set the GC operating conditions (injector temperature, oven temperature program, detector temperature, carrier gas flow rate) to achieve optimal separation of this compound isomers.

-

Inject a known volume of the sample extract (from sorbent tubes) or a direct gas sample into the GC.

-

Record the resulting chromatogram.

-

-

Calibration:

-

Prepare a series of calibration standards of known concentrations of 1,2-dichlorotetrafluoroethane and 1,1-dichlorotetrafluoroethane in the appropriate solvent or as gas standards.

-

Analyze the standards under the same GC conditions as the samples.

-

Construct a calibration curve by plotting the peak area against the concentration for each isomer.

-

-

Quantification:

-

Identify the peaks corresponding to the this compound isomers in the sample chromatogram based on their retention times.

-

Determine the concentration of each isomer in the sample by comparing its peak area to the calibration curve.

-

Calculate the purity and isomer ratio of the sample.

-

Synthesis of 1,1-Dichlorotetrafluoroethane (CFC-114a)

This protocol is based on the fluorination of 1,1,1-trichlorotrifluoroethane (CFC-113a).[3][15]

Objective: To synthesize 1,1-dichlorotetrafluoroethane by reacting 1,1,1-trichlorotrifluoroethane with a fluorinating agent.

Apparatus:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Gas trap (for acidic byproducts)

Reagents:

-

1,1,1-trichlorotrifluoroethane (CFC-113a)

-

Antimony pentachloride (SbCl₅) or another suitable fluorinating agent and catalyst system.

-

Anhydrous conditions are essential.

Procedure:

-

Reaction Setup:

-

Assemble the dry glassware in a fume hood. The reflux condenser should be connected to a gas trap to neutralize any acidic gases produced.

-

Charge the reaction flask with the catalyst (e.g., antimony pentachloride).

-

Place 1,1,1-trichlorotrifluoroethane in the dropping funnel.

-

-

Reaction:

-

Heat the catalyst in the flask to the appropriate reaction temperature.

-

Slowly add the 1,1,1-trichlorotrifluoroethane from the dropping funnel to the reaction flask with vigorous stirring.

-

Maintain the reaction temperature and continue stirring for the specified reaction time.

-

-

Product Isolation and Purification:

-

Cool the reaction mixture.

-

The volatile product, 1,1-dichlorotetrafluoroethane, can be isolated by distillation. Due to its low boiling point, the receiving flask should be cooled in an ice-salt bath or with a dry ice-acetone condenser.

-

Wash the crude product with water to remove any remaining catalyst and acidic byproducts.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous calcium chloride).

-

A final fractional distillation can be performed to obtain the purified product.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized 1,1-dichlorotetrafluoroethane using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Analytical Workflow (GC Analysis)

The following diagram outlines the typical workflow for analyzing this compound using gas chromatography.

Caption: Workflow for the analysis of this compound by gas chromatography.

Safety and Handling

This compound is a non-flammable gas.[7] However, it poses several health hazards. Inhalation of high concentrations of the vapor can cause dizziness, loss of concentration, central nervous system depression, and cardiac arrhythmia.[16][17] As it is heavier than air, it can displace oxygen in confined spaces, leading to asphyxiation.[1] Direct contact with the liquid form can cause frostbite.[16][17] When handling this compound, appropriate personal protective equipment, including safety goggles, gloves, and respiratory protection in poorly ventilated areas, should be used. Cylinders should be stored in a cool, well-ventilated area away from direct sunlight and heat sources.[16]

Environmental Impact

This compound is a Class I ozone-depleting substance with a significant ozone depletion potential (ODP).[5] Its long atmospheric lifetime allows it to reach the stratosphere, where it is broken down by ultraviolet radiation, releasing chlorine atoms that catalytically destroy ozone molecules. Consequently, its production and use have been phased out under the Montreal Protocol.

References

- 1. cdc.gov [cdc.gov]

- 2. Gas Chromatography Analysis (GC-FID/TCD/FPD) | Lucideon [lucideon.com]

- 3. 1,1-Dichlorotetrafluoroethane - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. 1,2-Dichlorotetrafluoroethane - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. Analytical Method [keikaventures.com]

- 8. DE69006820T2 - Process for the preparation of 1,1-dichlorotetrafluoroethane. - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. studylib.net [studylib.net]

- 11. 76-14-2 CAS MSDS (1,2-DICHLOROTETRAFLUOROETHANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 1,1-Dichloro-1,2,2,2-tetrafluoroethane | C2Cl2F4 | CID 9775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. copalliance.org [copalliance.org]

- 17. youtube.com [youtube.com]

- 18. Thermal decomposition characteristics of a chlorofluolocarbon-CFC-113. Chlorofluolocarbon-CFC-113 no sanka netsubunkai tokusei (Journal Article) | ETDEWEB [osti.gov]

The Rise and Fall of a Refrigerant: A Technical History of Dichlorotetrafluoroethane

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorotetrafluoroethane, a chlorofluorocarbon (CFC) once widely used under trade names such as Freon-114 and Arcton 114, represents a significant chapter in the history of industrial chemistry. Initially lauded for its non-toxic and non-flammable properties, it found extensive application in refrigeration and as a propellant. However, its chemical stability, once considered a major advantage, led to its detrimental impact on the Earth's ozone layer. This technical guide provides a comprehensive overview of the historical development, discovery, synthesis, and eventual regulation of this compound, tailored for a scientific audience.

Historical Development and Discovery

The story of this compound is intrinsically linked to the broader development of chlorofluorocarbons. In the late 1920s, a team of scientists led by Thomas Midgley Jr. at General Motors' Frigidaire division sought a safer alternative to the toxic and flammable refrigerants of the era, such as ammonia (B1221849) and sulfur dioxide.[1] This research led to the synthesis of the first CFCs, which were hailed as "miracle compounds" for their inertness and safety.[1]

Commercial production of CFCs was pioneered by the Kinetic Chemical Company, a joint venture between DuPont and General Motors, in the 1930s.[1] this compound, specifically the symmetrical isomer 1,2-dichlorotetrafluoroethane, became a key product, valued for its specific thermodynamic properties suitable for certain refrigeration applications.

The initial discovery and development phase was marked by a focus on the desirable physical properties of these compounds, with little understanding of their long-term atmospheric consequences. For decades, CFCs were considered a triumph of modern chemistry, contributing to advancements in refrigeration, air conditioning, and other industries.

The turning point came in 1974 when chemists F. Sherwood Rowland and Mario J. Molina published a seminal paper in Nature, proposing that CFCs could migrate to the stratosphere, where they would be broken down by ultraviolet radiation, releasing chlorine atoms that could catalytically destroy ozone molecules. This groundbreaking research, initially met with skepticism from the chemical industry, laid the foundation for our understanding of ozone depletion and ultimately led to global regulatory action.

Physicochemical Properties

This compound exists as two isomers: the symmetrical 1,2-dichloro-1,1,2,2-tetrafluoroethane (CFC-114) and the asymmetrical 1,1-dichloro-1,2,2,2-tetrafluoroethane (B72178) (CFC-114a). The physical and chemical properties of both isomers are summarized in the table below.

| Property | 1,2-Dichlorotetrafluoroethane (CFC-114) | 1,1-Dichlorotetrafluoroethane (CFC-114a) |

| Molecular Formula | C2Cl2F4 | C2Cl2F4 |

| Molar Mass | 170.92 g/mol | 170.92 g/mol |

| Boiling Point | 3.6 °C | 3.4 °C |

| Melting Point | -94 °C | -56.6 °C |

| Density (liquid) | 1.455 g/cm³ at 25 °C | 1.455 g/cm³ at 25 °C |

| Vapor Pressure | 1.9 atm at 21 °C | Not available |

| Solubility in Water | 0.01% | 137 mg/L at 25 °C |

| Ozone Depletion Potential (ODP) | 1.0 | 0.72 |

| Global Warming Potential (GWP, 100-year) | 9800 | 6750 |

| CAS Number | 76-14-2 | 374-07-2 |

Experimental Protocols: Synthesis of this compound

The primary industrial method for the synthesis of this compound has been the Swarts fluorination reaction, which involves the halogen exchange of a chlorinated hydrocarbon using a metallic fluoride (B91410) catalyst.

Laboratory Scale Synthesis of 1,2-Dichlorotetrafluoroethane via Swarts Reaction

This protocol describes a representative laboratory-scale synthesis based on the principles of the Swarts reaction, starting from hexachloroethane.

Materials:

-

Hexachloroethane (C2Cl6)

-

Antimony trifluoride (SbF3), anhydrous

-

Chlorine (Cl2) gas (as a catalyst activator)

-

Antimony pentachloride (SbCl5) (as a catalyst)

-

Reaction vessel suitable for high-pressure reactions (e.g., a stainless-steel autoclave)

-

Distillation apparatus

-

Scrubbing solution for acidic gases (e.g., sodium bicarbonate solution)

Procedure:

-

Catalyst Preparation: In a dry reaction vessel, a catalytic amount of antimony pentachloride is added to anhydrous antimony trifluoride. A small amount of chlorine gas is bubbled through the mixture to ensure the antimony catalyst is in its active pentavalent state.

-

Reactant Charging: Hexachloroethane is charged into the reaction vessel containing the activated catalyst.

-

Reaction Conditions: The vessel is sealed, and the mixture is heated under pressure. The temperature and pressure are critical parameters that control the extent of fluorination. For the synthesis of this compound, typical temperatures range from 100 to 150°C.

-

Reaction Monitoring: The progress of the reaction can be monitored by sampling the gas phase and analyzing the product mixture using gas chromatography (GC).

-

Product Isolation and Purification: After the reaction is complete, the vessel is cooled, and the pressure is carefully released through a scrubbing solution to neutralize any acidic byproducts such as hydrogen chloride. The crude product, a mixture of chlorofluorocarbons, is then purified by fractional distillation to isolate the 1,2-dichlorotetrafluoroethane.

Safety Precautions: This synthesis involves corrosive and toxic materials and should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, must be worn. The high-pressure reaction requires a vessel rated for the expected pressures.

Signaling Pathways and Logical Relationships

The historical development and environmental impact of this compound can be visualized as a logical progression from its invention to its regulation.

Caption: Logical workflow from the invention of CFCs to their eventual regulation.

The chemical pathway of ozone depletion catalyzed by chlorine radicals released from this compound in the stratosphere is a critical signaling pathway to understand its environmental impact.

Caption: Catalytic cycle of ozone depletion initiated by this compound.

Conclusion

The history of this compound serves as a powerful case study in the lifecycle of a chemical product, from its celebrated invention to its necessary obsolescence due to unforeseen environmental consequences. While its desirable properties fueled its widespread adoption, its long-term impact necessitated a global effort to phase out its production and use. For researchers and scientists, the story of this compound underscores the critical importance of considering the entire lifecycle and potential environmental fate of new chemical entities. The development of alternatives to CFCs continues to be an active area of research, driven by the lessons learned from the legacy of compounds like this compound.

References

An In-depth Technical Guide to the Isomeric Forms of Dichlorotetrafluoroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the two isomeric forms of dichlorotetrafluoroethane, focusing on their structural distinctions, physicochemical properties, and analytical characterization. This compound, with the chemical formula C₂Cl₂F₄, exists as two primary isomers: the asymmetric 1,1-dichloro-1,2,2,2-tetrafluoroethane (B72178) (CFC-114a) and the symmetric 1,2-dichloro-1,1,2,2-tetrafluoroethane (CFC-114).[1] A thorough understanding of their individual characteristics is crucial for their application, synthesis, and differentiation in various scientific and industrial contexts.

Structural Differences

The core structural difference between CFC-114a and CFC-114 lies in the arrangement of the chlorine and fluorine atoms on the two-carbon ethane (B1197151) backbone.

-

1,1-dichloro-1,2,2,2-tetrafluoroethane (CFC-114a): In this asymmetric isomer, both chlorine atoms are bonded to the same carbon atom (C-1), while the other carbon atom (C-2) is bonded to three fluorine atoms.[1]

-

1,2-dichloro-1,1,2,2-tetrafluoroethane (CFC-114): This symmetric isomer has one chlorine and two fluorine atoms bonded to each of the two carbon atoms.[1]

These distinct atomic arrangements lead to differences in their molecular symmetry, polarity, and ultimately, their physical and chemical properties.

References

An In-depth Technical Guide to Dichlorotetrafluoroethane: Isomers, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorotetrafluoroethane (C2Cl2F4) is a chlorofluorocarbon (CFC) that exists as two primary isomers: 1,1-dichloro-1,2,2,2-tetrafluoroethane (B72178) (CFC-114a) and 1,2-dichloro-1,1,2,2-tetrafluoroethane (CFC-114). Historically, these compounds have been utilized as refrigerants, blowing agents, and propellants.[1] However, due to their ozone-depleting properties, their production and use have been largely phased out under the Montreal Protocol.[2] Despite their reduced industrial use, understanding their physicochemical properties, synthesis, and biological effects remains crucial for environmental monitoring, toxicological studies, and potentially for niche applications in research and development. This guide provides a comprehensive overview of the CAS numbers, IUPAC names, and detailed technical information for both isomers of this compound.

Isomer Identification and Physicochemical Properties

The two isomers of this compound possess distinct chemical structures, leading to slight differences in their physical and chemical properties. The key identifiers and a comparison of their main physicochemical properties are summarized in the tables below.

Table 1: Isomer Identification

| Isomer | IUPAC Name | CAS Number | Other Names |

| CFC-114a | 1,1-dichloro-1,2,2,2-tetrafluoroethane | 374-07-2 | R-114a |

| CFC-114 | 1,2-dichloro-1,1,2,2-tetrafluoroethane | 76-14-2 | R-114, Cryofluorane |

Table 2: Physicochemical Properties of this compound Isomers

| Property | 1,1-dichloro-1,2,2,2-tetrafluoroethane (CFC-114a) | 1,2-dichloro-1,1,2,2-tetrafluoroethane (CFC-114) |

| Molecular Formula | C2Cl2F4 | C2Cl2F4 |

| Molar Mass | 170.92 g/mol [3] | 170.92 g/mol [2] |

| Boiling Point | 3.6 °C[3] | 3.8 °C[2] |

| Melting Point | -56.6 °C[3] | -94 °C[2] |

| Density (liquid) | 1.455 g/cm³ (as a liquid under pressure)[3] | 1.455 g/cm³[2] |

| Vapor Pressure | 1640 mm Hg[3] | 1.9 atm (at 21°C)[2] |

| Solubility in Water | 137 mg/L[3] | 0.01%[2] |

| Solubility in Organic Solvents | Soluble in benzene, diethyl ether, and ethanol[3] | Soluble in alcohol and ether.[4] |

| Critical Temperature | 145.7 °C[3] | 145.6 °C[2] |

| Critical Pressure | 4.92 MPa[3] | 3.26 MPa[2] |

Experimental Protocols

Synthesis of 1,1-Dichlorotetrafluoroethane (CFC-114a)

The synthesis of 1,1-dichlorotetrafluoroethane can be achieved through the liquid-phase hydrofluorination of 1,1,1-trichlorotrifluoroethane (CFC-113a). A general industrial method is described in the following protocol.

Materials:

-

1,1,1-trichlorotrifluoroethane (CFC-113a)

-

Anhydrous hydrogen fluoride (B91410) (HF)

-

Antimony pentachloride (SbCl5) catalyst[3]

-

A pressure-resistant reactor constructed of materials resistant to HF and SbCl5[5]

Procedure:

-

Charge the pressure reactor with the antimony pentachloride catalyst.

-

Continuously feed both 1,1,1-trichlorotrifluoroethane and anhydrous hydrogen fluoride into the reactor containing the catalyst. The molar ratio of HF to CFC-113a should be maintained in excess.

-

Maintain the reaction temperature and pressure at a level sufficient to promote the conversion of CFC-113a to 1,1-dichlorotetrafluoroethane while keeping the reactants in the liquid phase. A typical temperature range is 80°C to 130°C.[5]

-

The product, 1,1-dichlorotetrafluoroethane, being more volatile than the starting material, will vaporize and can be continuously removed from the reactor.

-

The gaseous product stream is then passed through a purification train to remove any unreacted HF, HCl byproduct, and other impurities. This can involve scrubbing with water and a drying agent.

-

The purified 1,1-dichlorotetrafluoroethane is then condensed and collected. The product can be analyzed by gas chromatography to determine its purity. Due to the close boiling points of the isomers, separating them by distillation is difficult.[3]

Isomer Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of this compound isomers can be performed using GC-MS. This technique allows for the separation and identification of the two isomers.

Instrumentation and Materials:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

A suitable capillary column for separating halogenated hydrocarbons.

-

Helium carrier gas.

-

Standard solutions of 1,1-dichlorotetrafluoroethane and 1,2-dichlorotetrafluoroethane in a volatile solvent (e.g., methanol).

Procedure:

-

Sample Preparation: Prepare a diluted solution of the this compound sample in the chosen solvent.

-

Injection: Inject a small volume of the prepared sample into the heated injector of the GC.

-

Separation: The isomers are vaporized and carried by the helium gas through the capillary column. The separation is achieved based on the differential interactions of the isomers with the stationary phase of the column.

-

Detection: As the separated isomers elute from the column, they enter the mass spectrometer. The molecules are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each isomer, which allows for their identification and quantification.

Biological Interactions and Toxicological Effects

Dichlorotetrafluoroethanes are known to have low acute toxicity; however, at high concentrations, they can cause central nervous system depression and cardiac sensitization.[6] The latter is a serious concern, as it can lead to fatal cardiac arrhythmias.

Cardiac Sensitization Signaling Pathway

A proposed mechanism for halocarbon-induced cardiac sensitization involves the potentiation of the arrhythmogenic effects of epinephrine. This can lead to a decrease in cardiac conduction velocity, which is a key factor in the development of arrhythmias. A critical component of this pathway is the dephosphorylation of connexin 43 (Cx43), a major gap junction protein in cardiomyocytes.

References

- 1. in.gov [in.gov]

- 2. 1,2-Dichlorotetrafluoroethane - Wikipedia [en.wikipedia.org]

- 3. 1,1-Dichlorotetrafluoroethane - Wikipedia [en.wikipedia.org]

- 4. Cfc 114 | C2Cl2F4 | CID 6429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP0426343A1 - Process for manufacture of 1,1-dichlorotetrafluoroethane - Google Patents [patents.google.com]

- 6. nj.gov [nj.gov]

An In-depth Technical Guide to the Thermodynamic Properties of Dichlorotetrafluoroethane (R-114) for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of dichlorotetrafluoroethane, also known as R-114 or cryofluorane. The information is tailored for researchers, scientists, and professionals in drug development who may encounter this compound in specialized applications or historical formulations. This document compiles essential quantitative data, details experimental methodologies for property determination, and visualizes key workflows.

This compound (C2Cl2F4) is a chlorofluorocarbon (CFC) that has historically been used as a refrigerant, a solvent, and a propellant in aerosol products, including some pharmaceutical applications.[1] While its use has been significantly curtailed due to its ozone-depleting properties under the Montreal Protocol, its well-characterized thermodynamic behavior remains of interest for specific research and industrial processes.

Core Thermodynamic and Physical Properties

The following tables summarize the key thermodynamic and physical properties of this compound, compiled from various scientific and engineering sources.

| General Properties | |

| Chemical Formula | C2Cl2F4[1] |

| Molecular Weight | 170.92 g/mol [1] |

| Appearance | Colorless gas with a faint, ether-like odor at high concentrations.[2] |

| CAS Number | 76-14-2[1] |

| Critical Properties | |

| Critical Temperature | 145.6 °C (418.75 K)[1] |

| Critical Pressure | 3.26 MPa[1] |

| Phase Transition Properties | |

| Boiling Point (at 1 atm) | 3.5 °C (276.65 K)[1] |

| Melting Point | -94 °C (179.15 K)[1] |

| Latent Heat of Vaporization (at boiling point) | 135.939 kJ/kg |

| Other Physical Properties | |

| Liquid Density (at boiling point) | 1518.093 kg/m ³ |

| Gas Density (at boiling point) | 7.83 kg/m ³ |

| Vapor Pressure (at 21°C) | 1.9 atm[1] |

| Solubility in Water | 0.01%[1] |

Experimental Protocols for Determining Thermodynamic Properties

The accurate determination of thermodynamic properties is crucial for the safe and effective use of any substance in research and industrial applications. The following are detailed methodologies for key experiments to measure the properties of this compound.

Heat Capacity Measurement via Differential Scanning Calorimetry (DSC)

Objective: To determine the specific heat capacity of this compound over a range of temperatures.

Methodology:

-

Sample Preparation: A precisely weighed sample of liquid this compound is hermetically sealed in a volatile sample pan. An identical empty pan is used as a reference.

-

Instrument Setup: A differential scanning calorimeter is calibrated using a standard material with a known specific heat capacity, such as sapphire.

-

Measurement Procedure:

-

A baseline measurement is performed with two empty crucibles to determine the heat flow difference between the sample and reference holders.

-

The reference sample (sapphire) is heated at a controlled rate (e.g., 10 K/min) over the desired temperature range, and the heat flow is recorded.

-

The this compound sample is subjected to the same temperature program.

-

-

Data Analysis: The specific heat capacity of the sample is calculated by comparing the heat flow required to raise its temperature by a certain amount to the heat flow required for the reference standard, taking into account the baseline measurement. The calculation is based on the principle that the heat flow is directly proportional to the specific heat capacity.[3][4]

Vapor Pressure Determination using a Static Apparatus

Objective: To measure the vapor pressure of this compound as a function of temperature.

Methodology:

-

Apparatus: A constant-volume apparatus consisting of a sample cell, a pressure transducer, a temperature sensor, and a vacuum pump is used. The sample cell is immersed in a temperature-controlled bath.

-

Sample Preparation: The sample cell is evacuated to remove any residual air. A small amount of degassed liquid this compound is then introduced into the cell.

-

Equilibrium Measurement:

-

The temperature of the bath is set to the desired value and allowed to stabilize.

-

The system is allowed to reach thermal and vapor-liquid equilibrium, which is indicated by a stable pressure reading.

-

The temperature and pressure are recorded.

-

-

Data Collection: The procedure is repeated at various temperatures to obtain a set of vapor pressure data points.[5]

Pressure-Volume-Temperature (PVT) Property Measurement

Objective: To determine the relationship between pressure, volume, and temperature for this compound in its gaseous and supercritical states.

Methodology:

-

Apparatus: A high-pressure, variable-volume cell equipped with a magnetic stirrer, a pressure transducer, and a temperature sensor is utilized. The volume of the cell can be precisely controlled, often with a piston.

-

Sample Loading: A known mass of this compound is charged into the evacuated cell.

-

Isochoric (Constant Volume) Measurements:

-

The volume of the cell is fixed.

-

The sample is heated or cooled to a series of temperatures.

-

At each temperature, the pressure is recorded once the system reaches equilibrium.

-

-

Data Analysis: The collected P-V-T data can be used to develop or refine equations of state (e.g., the Martin-Hou or modified Benedict-Webb-Rubin equations) that mathematically describe the thermodynamic behavior of the substance over a wide range of conditions.[6][7]

Visualizations of Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of determining thermodynamic properties and the historical context of this compound's application in pharmaceuticals.

Caption: Workflow for the experimental determination and modeling of thermodynamic properties.

Caption: Historical application of this compound in drug delivery and its subsequent phase-out.

Applications in Research and Drug Development

Historically, the primary application of this compound in the pharmaceutical realm was as a propellant in metered-dose inhalers and other aerosolized products.[8][9] Its high volatility, low boiling point, and chemical inertness made it suitable for delivering medications topically.[8] For instance, it was used in "skin freezes" for minor surgical procedures and to retard the absorption of venom from insect and snake bites.[8]

It is important to note for researchers and drug development professionals that due to its classification as a Class I ozone-depleting substance, the production and use of this compound have been almost completely phased out globally.[1] While it may be encountered in legacy systems or formulations, its use in new drug development is not viable due to environmental regulations.

As a solvent, this compound exhibits properties similar to other chlorinated hydrocarbons, which are used in various stages of pharmaceutical manufacturing, including extraction and purification.[7] However, given the wide availability of environmentally safer and regulatory-compliant solvents, its use in modern pharmaceutical synthesis is not practical.[10]

Conclusion

This compound possesses a well-defined set of thermodynamic properties that made it suitable for various industrial and, historically, pharmaceutical applications. This guide provides researchers and scientists with the necessary quantitative data and an understanding of the experimental methodologies used to characterize this compound. While its practical use in drug development is now largely obsolete due to environmental concerns, the information presented here serves as a valuable technical reference for those who may encounter it in specific research contexts or when studying historical pharmaceutical formulations.

References

- 1. 1,2-Dichlorotetrafluoroethane - Wikipedia [en.wikipedia.org]

- 2. Cfc 114 | C2Cl2F4 | CID 6429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Measuring heat capacity with differential scanning calorimetry - Laboratory for refrigeration and district energy [lahde.fs.uni-lj.si]

- 4. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 5. calnesis.com [calnesis.com]

- 6. srd.nist.gov [srd.nist.gov]

- 7. The Application of Solvents in the Pharmaceutical Industry | Aure Chemical [aurechem.com]

- 8. 1,2-Dichlorotetrafluoroethane | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. 1,2-DICHLOROTETRAFLUOROETHANE | 76-14-2 [chemicalbook.com]

- 10. turi.org [turi.org]

An In-Depth Technical Guide to the Molecular Structure of Dichlorotetrafluoroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of Dichlorotetrafluoroethane, a compound notable for its isomeric complexity and historical significance in various industrial applications. This document delves into the specific structural parameters of its two primary isomers, 1,2-dichloro-1,1,2,2-tetrafluoroethane (CFC-114) and 1,1-dichloro-1,2,2,2-tetrafluoroethane (B72178) (CFC-114a), presenting key quantitative data, detailed experimental methodologies, and visual representations of their molecular geometries.

Introduction to this compound and its Isomers

This compound (C₂Cl₂F₄) is a chlorofluorocarbon (CFC) that exists as two primary structural isomers, each with distinct physical and chemical properties.[1][2] The symmetric isomer, 1,2-dichloro-1,1,2,2-tetrafluoroethane (CFC-114), features a chlorine and two fluorine atoms bonded to each of the two carbon atoms.[3] The asymmetric isomer, 1,1-dichloro-1,2,2,2-tetrafluoroethane (CFC-114a), has two chlorine atoms and one fluorine atom on one carbon, and three fluorine atoms on the other.[4][5] Both isomers have a molecular weight of approximately 170.92 g/mol .[3][6]

Molecular Structure and Conformational Analysis

The three-dimensional arrangement of atoms within the this compound isomers has been elucidated through various spectroscopic and diffraction techniques. The primary methods for determining the precise bond lengths, bond angles, and dihedral angles of these molecules in the gas phase are gas electron diffraction and microwave spectroscopy.

1,2-Dichloro-1,1,2,2-tetrafluoroethane (CFC-114)

The molecular structure of CFC-114 has been determined through gas-phase electron diffraction studies.[1] This isomer exists as a mixture of two conformers: anti and gauche. The anti conformer, where the two chlorine atoms are positioned opposite to each other, is the more stable form.

Table 1: Experimental Molecular Structure of 1,2-Dichloro-1,1,2,2-tetrafluoroethane (CFC-114) - anti Conformer [1]

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C | 1.545 ± 0.008 |

| C-Cl | 1.765 ± 0.003 |

| C-F | 1.339 ± 0.002 |

| Bond Angles (°) | |

| ∠C-C-Cl | 110.5 ± 0.3 |

| ∠C-C-F | 108.9 ± 0.2 |

| ∠F-C-F | 108.3 ± 0.4 |

| ∠Cl-C-F | 109.9 ± 0.2 |

| Dihedral Angle (°) | |

| ∠Cl-C-C-Cl | 180 (fixed) |

Note: Uncertainties represent one standard deviation.

1,1-Dichloro-1,2,2,2-tetrafluoroethane (CFC-114a)

Detailed experimental data for the molecular structure of CFC-114a is less readily available in the public domain compared to its symmetric isomer. However, its structural parameters can be inferred from spectroscopic data and computational modeling. The molecule possesses a single conformation due to the free rotation around the C-C bond.

Table 2: General Physicochemical Properties of this compound Isomers

| Property | 1,2-dichloro-1,1,2,2-tetrafluoroethane (CFC-114) | 1,1-dichloro-1,2,2,2-tetrafluoroethane (CFC-114a) |

| Synonyms | Cryofluorane, Freon 114, R-114 | R-114a |

| CAS Number | 76-14-2[3] | 374-07-2[5] |

| Boiling Point | 3.6 °C[2] | 3.4 °C |

| Melting Point | -94 °C[2] | -56.6 °C |

Experimental Protocols

The determination of the molecular structures presented above relies on sophisticated experimental techniques. Below are generalized protocols for the key methods employed.

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the geometry of molecules in the gas phase.

Methodology:

-

Sample Introduction: A gaseous sample of the this compound isomer is introduced into a high-vacuum chamber through a fine nozzle.

-

Electron Beam Interaction: A high-energy beam of electrons is directed at the gas stream. The electrons are scattered by the electric field of the molecule's nuclei and electrons.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a detector (historically, a photographic plate, now often a CCD or other electronic detector). The pattern consists of concentric rings of varying intensity.

-

Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This information is then used to calculate a radial distribution curve, which shows the probability of finding two atoms at a given distance from each other. By fitting a theoretical model of the molecule's structure to the experimental data, precise bond lengths, bond angles, and dihedral angles can be determined.

Microwave Spectroscopy

Microwave spectroscopy is used to determine the rotational constants of a molecule, which are related to its moments of inertia and, therefore, its geometry.

Methodology:

-

Sample Preparation: A gaseous sample of the isomer is introduced into a waveguide or resonant cavity at low pressure.

-

Microwave Radiation: The sample is irradiated with microwave radiation of varying frequency.

-

Absorption Detection: When the frequency of the microwaves matches a rotational transition of the molecule, the molecules absorb the radiation. This absorption is detected, and the frequencies of these transitions are recorded.

-

Spectral Analysis: The recorded spectrum consists of a series of absorption lines. By assigning these lines to specific rotational transitions, the rotational constants (A, B, and C) of the molecule can be determined.

-

Structure Determination: For a given isotopic species, the rotational constants provide three pieces of information about the molecular structure. By studying multiple isotopically substituted versions of the molecule, a sufficient number of independent pieces of information can be obtained to precisely determine the bond lengths and angles.

Molecular Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate the molecular structures of the this compound isomers.

Caption: Molecular structure of 1,2-dichloro-1,1,2,2-tetrafluoroethane (CFC-114) in the anti conformation.

Caption: Molecular structure of 1,1-dichloro-1,2,2,2-tetrafluoroethane (CFC-114a).

Conclusion

The molecular structures of 1,2-dichloro-1,1,2,2-tetrafluoroethane (CFC-114) and 1,1-dichloro-1,2,2,2-tetrafluoroethane (CFC-114a) have been characterized through rigorous experimental methods. The symmetric CFC-114 isomer exhibits conformational isomerism, with the anti conformer being the more stable arrangement. The precise determination of their bond lengths, bond angles, and dihedral angles is crucial for understanding their physical properties, chemical reactivity, and environmental impact. The experimental protocols outlined in this guide provide a foundation for further research and application in fields ranging from atmospheric chemistry to materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1,2-Dichlorotetrafluoroethane - Wikipedia [en.wikipedia.org]

- 3. Ethane, 1,2-dichloro-1,1,2,2-tetrafluoro- [webbook.nist.gov]

- 4. webqc.org [webqc.org]

- 5. CFC-114a CFC-114 | C4Cl4F8 | CID 76970302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,1-Dichloro-1,2,2,2-tetrafluoroethane | C2Cl2F4 | CID 9775 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Phase Diagram and Physical States of Dichlorotetrafluoroethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorotetrafluoroethane, a chlorofluorocarbon (CFC) designated as R-114, exists in two primary isomers: the symmetrical 1,2-dichloro-1,1,2,2-tetrafluoroethane (CAS RN: 76-14-2) and the asymmetrical 1,1-dichloro-1,2,2,2-tetrafluoroethane (B72178) (CAS RN: 374-07-2). Due to the difficulty in their separation, commercial R-114 is often a mixture of these two.[1] This guide provides a comprehensive overview of the physical states and phase behavior of this compound, with a primary focus on the more common 1,2-dichloro-1,1,2,2-tetrafluoroethane. Understanding these properties is crucial for its historical applications as a refrigerant and for ongoing environmental and safety assessments.

Physical and Thermodynamic Properties

The physical and thermodynamic properties of both isomers of this compound are summarized in the tables below. These values are critical for understanding the behavior of the substance under various temperature and pressure conditions.

Table 1: Physical Properties of 1,2-dichloro-1,1,2,2-tetrafluoroethane (R-114)

| Property | Value | Units |

| Molecular Formula | C2Cl2F4 | - |

| Molar Mass | 170.921 | g/mol |

| Melting Point | -94 | °C |

| Boiling Point (at 1 atm) | 3.8 | °C |

| Critical Temperature | 145.7 | °C |

| Critical Pressure | 3.26 | MPa |

| Triple Point Temperature | -92.52 | °C |

| Triple Point Pressure | 2.363 x 10⁻³ | bar |

| Density (liquid at 25°C) | 1.455 | g/cm³ |

| Heat of Vaporization (at boiling point) | 23.3 | kJ/mol |

Table 2: Physical Properties of 1,1-dichloro-1,2,2,2-tetrafluoroethane (R-114a)

| Property | Value | Units |

| Molecular Formula | C2Cl2F4 | - |

| Molar Mass | 170.92 | g/mol |

| Melting Point | -56.6 | °C |

| Boiling Point (at 1 atm) | 3.4 | °C |

| Vapor Pressure (at 25°C) | 1640 | mm Hg |

Source:[4]

Table 3: Vapor Pressure of 1,2-dichloro-1,1,2,2-tetrafluoroethane (R-114) at Various Temperatures

| Temperature (°C) | Vapor Pressure (kPa) |

| -76.8 | 0.001 |

| -44.9 | 0.1 |

| 3.2 | 100 |

Source:[5]

Phase Diagram of 1,2-dichloro-1,1,2,2-tetrafluoroethane

The phase diagram of a substance graphically represents its physical states under different conditions of temperature and pressure. The key features of the phase diagram for 1,2-dichloro-1,1,2,2-tetrafluoroethane are the triple point, where solid, liquid, and gas phases coexist in equilibrium, and the critical point, beyond which the liquid and gas phases become indistinguishable.

Caption: Phase diagram for 1,2-dichloro-1,1,2,2-tetrafluoroethane (R-114).

Experimental Protocols

Vapor Pressure Measurement (Static Method)

The static method is a precise technique for determining the vapor pressure of a liquid at various temperatures.

Methodology:

-

Sample Preparation: A pure sample of this compound is introduced into a thermostatted equilibrium cell. It is crucial to degas the sample to remove any dissolved air or other non-condensable gases, which could affect the pressure measurement. This is typically achieved by repeated freeze-pump-thaw cycles under vacuum.[6]

-

Apparatus: The equilibrium cell is connected to a high-precision pressure transducer and a temperature control system (thermostat). The entire setup must be leak-tight to ensure that the measured pressure corresponds solely to the vapor pressure of the substance.

-

Measurement: The temperature of the thermostat is set to the desired value and allowed to stabilize. Once thermal equilibrium is reached between the liquid and vapor phases, the pressure is recorded. This process is repeated at various temperatures to obtain a vapor pressure curve.[4]

Boiling Point Determination (Ebulliometry)

Ebulliometry is a technique used to accurately measure the boiling point of a liquid at a specific pressure.

Methodology:

-

Apparatus: An ebulliometer is used, which consists of a boiling flask, a condenser, and a temperature-measuring device (e.g., a platinum resistance thermometer). The apparatus is designed to ensure that the liquid and vapor are in equilibrium.[7]

-

Procedure: The this compound sample is placed in the boiling flask and heated. The system is maintained at a constant pressure, typically atmospheric pressure for determining the normal boiling point. The temperature of the vapor in equilibrium with the boiling liquid is measured. This temperature is the boiling point at the given pressure.[8][9]

Triple Point Determination

The triple point is a unique and characteristic property of a substance.

Methodology:

-

Apparatus: A specialized triple point cell is used. This is a sealed container holding a highly purified sample of this compound.

-

Procedure: The cell is cooled until the substance partially freezes. By carefully controlling the temperature, a state is achieved where the solid, liquid, and vapor phases are all present and in equilibrium. The temperature and pressure at this point are the triple point temperature and pressure.

Critical Point Determination

The critical point is determined by observing the disappearance of the liquid-vapor meniscus.

Methodology:

-

Apparatus: A high-pressure, high-temperature view cell is required. The cell is filled with a known amount of this compound.

-

Procedure: The cell is slowly heated. As the temperature and pressure increase, the densities of the liquid and vapor phases converge. The critical temperature and pressure are the conditions at which the meniscus separating the two phases disappears.

Enthalpy of Vaporization (Calorimetry)

Differential Scanning Calorimetry (DSC) is a common method for measuring the enthalpy of phase transitions.

Methodology:

-

Apparatus: A Differential Scanning Calorimeter.

-